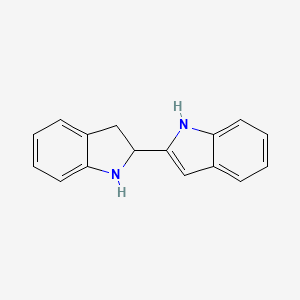

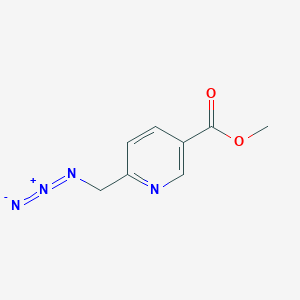

2-(Indolin-2-yl)-1H-indole

Overview

Description

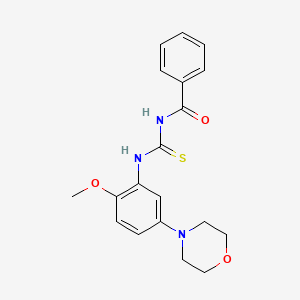

“2-(Indolin-2-yl)-1H-indole” is a compound that belongs to the class of indoles. Indoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . Indoles are ubiquitous in nature and are key components of a variety of biologically active compounds .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in many studies. For instance, one study reported the Sc(OTf)3-catalyzed oligomerization of indoles, which resulted in the formation of 2-[2,2-bis(indol-3-yl)ethyl]anilines and 3-(indolin-2-yl)indoles . Another study reported the synthesis of new 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles from the addition of indole to a variety of aldehydes .Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions. For example, the oxidative, dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles has been developed, affording structurally diverse 2,2-disubstituted indolin-3-ones . Another study reported the first example of a retro-Henry type reaction using 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones .Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have focused on synthesizing derivatives of 1H-indole, such as 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, and evaluating their anti-inflammatory effects. These compounds show promising results in reducing inflammation, as evidenced in studies using Wistar albino rats (Rehman, Saini, & Kumar, 2022).

Organocatalysis in Synthesis

The use of mandelic acid as an organo-catalyst for the synthesis of various bioactive indole derivatives, such as 3-hydroxy-3-(5-(trifluoromethoxy)-1H-indol-3-yl)indolin-2-one, highlights a sustainable and eco-friendly approach in chemical synthesis (Kaur et al., 2020).

Antibacterial and Antifungal Properties

Indole derivatives, like 3-(1-(1H-indol-3-yl)-2-oxo-2-phenylethyl)indolin-2-ones, have been synthesized and found to exhibit modest antibacterial and antifungal properties, suggesting their potential use in combating microbial infections (Reddy et al., 2011).

Anticancer and Docking Studies

The synthesis of indole-coumarin hybrids and their subsequent evaluation for anticancer properties, along with docking studies on apoptosis-related gene Bcl-2, demonstrates the potential of these compounds in cancer treatment (Kamath et al., 2015).

Computational Study on COX-2 Enzyme

A computational study was conducted on novel 1-(1H-indol-1-yl)ethanone compounds, focusing on their effects on the COX-2 enzyme. These studies, along with in-vivo analgesic and anti-inflammatory activity evaluations, provide insights into the pharmaceutical potential of these compounds (Kumar et al., 2022).

Gold-Catalyzed Cycloisomerizations

Gold(I)-catalyzed cycloisomerization has been utilized to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, demonstrating the potential of gold catalysis in the efficient synthesis of complex indole derivatives (Kothandaraman et al., 2011).

Hirshfeld Surface Analysis and DFT Calculations

The synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide and its characterization, including Hirshfeld surface analysis and DFT calculations, highlight the structural complexity and potential biological activity of such compounds (Geetha et al., 2019).

Future Directions

The future directions in the research of “2-(Indolin-2-yl)-1H-indole” and its derivatives could involve exploring their potential applications in various fields, such as medicine and materials science. Further studies could also focus on developing more efficient and environmentally friendly methods for their synthesis .

Properties

IUPAC Name |

2-(2,3-dihydro-1H-indol-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-9,16-18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOONDMVUXMXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3133242.png)

![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3133273.png)

![Methyl 2-[(2,5-dimethylbenzyl)sulfanyl]benzenecarboxylate](/img/structure/B3133292.png)

![ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3133298.png)